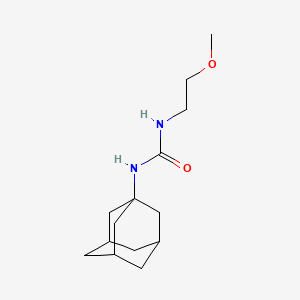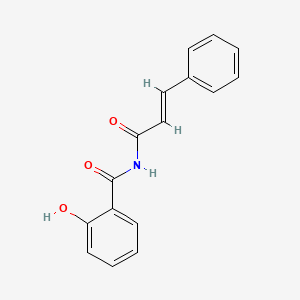
N-1-adamantyl-N'-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-N'-(2-methoxyethyl)urea, also known as AEM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AEM belongs to the class of adamantyl urea derivatives and has been studied for its ability to inhibit the growth of cancer cells and its potential to act as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-N'-(2-methoxyethyl)urea involves its ability to inhibit the activity of specific enzymes that are involved in cell growth and inflammation. N-1-adamantyl-N'-(2-methoxyethyl)urea targets the enzyme known as carbonic anhydrase IX, which is overexpressed in many cancer cells. By inhibiting the activity of this enzyme, N-1-adamantyl-N'-(2-methoxyethyl)urea can induce apoptosis in cancer cells. N-1-adamantyl-N'-(2-methoxyethyl)urea also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-(2-methoxyethyl)urea has been shown to have several biochemical and physiological effects. Studies have shown that N-1-adamantyl-N'-(2-methoxyethyl)urea can induce apoptosis in cancer cells by activating specific pathways. N-1-adamantyl-N'-(2-methoxyethyl)urea has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. In addition, N-1-adamantyl-N'-(2-methoxyethyl)urea has been shown to have a low toxicity profile, making it a potential candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-1-adamantyl-N'-(2-methoxyethyl)urea is its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. N-1-adamantyl-N'-(2-methoxyethyl)urea has also been shown to have a low toxicity profile, making it a potential candidate for further development. However, one of the limitations of N-1-adamantyl-N'-(2-methoxyethyl)urea is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and administration route for N-1-adamantyl-N'-(2-methoxyethyl)urea.
Direcciones Futuras
There are several future directions for the research and development of N-1-adamantyl-N'-(2-methoxyethyl)urea. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing the synthesis method and determining the optimal dosage and administration route for N-1-adamantyl-N'-(2-methoxyethyl)urea. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Finally, studies could focus on developing more water-soluble derivatives of N-1-adamantyl-N'-(2-methoxyethyl)urea to improve its bioavailability and efficacy.
Conclusion:
In conclusion, N-1-adamantyl-N'-(2-methoxyethyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. N-1-adamantyl-N'-(2-methoxyethyl)urea has been studied extensively for its ability to inhibit the growth of cancer cells and its potential to act as an anti-inflammatory agent. The mechanism of action of N-1-adamantyl-N'-(2-methoxyethyl)urea involves its ability to inhibit the activity of specific enzymes that are involved in cell growth and inflammation. N-1-adamantyl-N'-(2-methoxyethyl)urea has several biochemical and physiological effects, and it has a low toxicity profile. However, more studies are needed to determine the optimal dosage and administration route for N-1-adamantyl-N'-(2-methoxyethyl)urea. There are several future directions for the research and development of N-1-adamantyl-N'-(2-methoxyethyl)urea, including investigating its potential as an anti-cancer and anti-inflammatory agent, and developing more water-soluble derivatives to improve its bioavailability and efficacy.
Métodos De Síntesis
N-1-adamantyl-N'-(2-methoxyethyl)urea can be synthesized through a multistep process that involves the reaction of adamantyl isocyanate and 2-methoxyethylamine. The reaction takes place in the presence of a solvent and a catalyst, such as triethylamine. The resulting product is purified through a series of chromatography and recrystallization steps to obtain pure N-1-adamantyl-N'-(2-methoxyethyl)urea.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N'-(2-methoxyethyl)urea has been studied extensively for its potential therapeutic applications. One of the most promising applications of N-1-adamantyl-N'-(2-methoxyethyl)urea is its ability to inhibit the growth of cancer cells. Studies have shown that N-1-adamantyl-N'-(2-methoxyethyl)urea can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of specific enzymes. N-1-adamantyl-N'-(2-methoxyethyl)urea has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-18-3-2-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBXSTMVHUJHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-adamantyl-N'-(2-methoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)

![1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)
![1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B4890056.png)


![ethyl [2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4890089.png)
![1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4890095.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4890097.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B4890104.png)
![3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4890112.png)
![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)